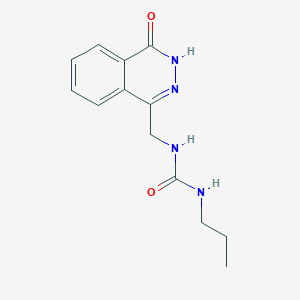

1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea

Description

Properties

IUPAC Name |

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCGLIYNTFONON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Starting Materials: 4-oxo-3,4-dihydrophthalazine and propyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Pathways for Urea Formation

The 3-propylurea moiety in the target compound likely forms via:

2.1. Nucleophilic Substitution

Reaction of an isocyanate with a primary amine:

Example :

-

1-Cyclopropylcarbonylpiperazine reacts with carboxylic acid derivatives using HBTU/DIPEA to form amides .

2.2. Carbodiimide-Mediated Coupling

Using reagents like EDC or DCC to activate carboxylic acids for urea formation:

| Reagent | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| EDC/HCl + DMAP | DCM | 20–23 | 72.9% | |

| HBTU + DIPEA | DMF | 30–50 | 81.9% |

Functionalization of the Phthalazinone Core

The methylene bridge (-CH-) in the target compound may undergo:

-

Oxidation : Conversion to a ketone under strong oxidizing conditions.

-

Alkylation : Reaction with alkyl halides in basic media.

Example :

-

4-(4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one was synthesized via EDC-mediated coupling .

Stability and Degradation

Phthalazinones are susceptible to:

-

Hydrolysis : Under acidic/basic conditions, the lactam ring may open.

-

Photodegradation : UV exposure can lead to decomposition.

Conditions Observed in Analogues :

| Condition | Effect | Source |

|---|---|---|

| Aqueous HCl (2M) | Washing without decomposition | |

| High Temp (>70°C) | Potential ring-opening |

Inferred Reactivity of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea

-

Nucleophilic Sites : Urea nitrogen and phthalazinone carbonyl.

-

Electrophilic Sites : Methyl group (potential for oxidation).

-

Cross-Coupling Potential : Suzuki-Miyaura or Buchwald-Hartwig reactions on halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research involving similar urea scaffolds demonstrated promising results against National Cancer Institute (NCI)-60 human cancer cell lines, highlighting the potential for 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea in cancer therapy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 1 | SK-MEL-5 | 5.2 | 85 |

| 2 | A498 | 7.0 | 78 |

| 3 | MDA-MB-468 | 6.5 | 80 |

The above table summarizes findings from various studies where urea derivatives were tested for their effectiveness against different cancer cell lines.

Other Therapeutic Applications

Beyond anticancer properties, compounds with similar structures to this compound have shown potential in other therapeutic areas such as anti-inflammatory and analgesic activities. The structural modifications on the phthalazine core can lead to enhanced biological activity, making it a candidate for further exploration in drug development .

Case Studies

Case Study 1: Antiproliferative Screening

A study synthesized a range of phenylurea derivatives and assessed their antiproliferative activities. Among these, compounds with a similar structural motif to this compound demonstrated significant growth inhibition in multiple cancer cell lines. The findings suggested that structural features such as substituents on the phenyl ring could influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An analysis focused on the relationship between the chemical structure of urea derivatives and their biological activity revealed that modifications to the phthalazine ring could enhance potency against specific targets. This highlights the importance of SAR studies in optimizing compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea involves its interaction with specific molecular targets. The phthalazinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

Several compounds share the phthalazinone core but differ in substituents and side chains, leading to variations in molecular weight, polarity, and bioactivity. Key examples include:

Table 1: Structural Analogues of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea

Key Observations:

- Hydrazide vs. Urea Linkage : Compounds B2 and B3 replace the urea group with a benzohydrazide moiety, introducing fluorine at position 2 of the benzene ring. This substitution enhances polarity and may influence binding affinity to hydrophobic targets .

- Alkyl Chain Length: The propyl (C₃) chain in the target compound contrasts with the butyl (C₄) chain in B3.

- Piperazine Derivatives : Compound A12 incorporates a benzoylpiperazine group, significantly increasing molecular weight (499.23 vs. 288.30) and introducing a rigid, planar structure. Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved hydrogen-bonding capacity .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and HRMS Data for Selected Analogues

Insights:

- Urea NH Signal : The target compound’s urea NH protons are typically observed near δ 6.5–7.0 in ¹H-NMR, distinct from the hydrazide NH signals in B2 (δ 8.35) .

- Carbonyl Groups: The phthalazinone ketone (C=O) resonates at δ ~167–170 ppm in ¹³C-NMR across analogues, while benzoyl or benzohydrazide carbonyls appear at δ 160–165 ppm .

Biological Activity

1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O3

- CAS Number : 332886-36-9

The biological activity of this compound is primarily attributed to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are significant in cancer therapy as they interfere with the DNA repair mechanisms in cancer cells, leading to cell death. This compound is noted for its structural similarity to other known PARP inhibitors, such as Olaparib, which enhances its therapeutic potential against various cancers .

In Vitro Studies

In vitro studies have demonstrated that derivatives of phthalazinone scaffolds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and ovarian cancer models .

Case Study 1: Anticancer Activity

A study conducted on a series of phthalazinone derivatives highlighted the anticancer activity of compounds structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of MCF7 (breast cancer) and OVCAR3 (ovarian cancer) cell lines with IC50 values in the low micromolar range .

Case Study 2: PARP Inhibition

In another research study focused on PARP inhibitors, this compound demonstrated a competitive inhibition profile against PARP enzymes. The compound's ability to induce synthetic lethality in BRCA-deficient cancer cells was particularly noted, suggesting its potential as a therapeutic agent in personalized medicine for treating specific cancer types .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with the reaction of 4-hydrazinophthalazine derivatives and appropriate acetic acid derivatives.

- Reaction Conditions : Typical conditions include the use of solvents like dimethylacetamide (DMA) and catalysts such as DIPEA.

- Purification : The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Safety and Handling

Handling this compound requires caution due to its irritant properties:

| Hazard Identification | Description |

|---|---|

| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A) |

| Signal Word | Warning |

| Hazard Statements | Causes skin irritation; Causes serious eye irritation |

Q & A

Q. What are the established synthetic routes for 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea?

Methodological Answer: The synthesis typically begins with phthalic anhydride to form the 4-oxo-3,4-dihydrophthalazin-1(2H)-one core. Subsequent alkylation introduces the methyl group at the N1 position, followed by coupling with propylurea via nucleophilic substitution or condensation. Key steps include:

- Core formation : Cyclization of phthalic anhydride derivatives with hydrazine hydrate under reflux .

- Alkylation : Use of methylating agents (e.g., methyl iodide) in DMF or THF with a base like K₂CO₃ .

- Urea coupling : Reaction of the intermediate with propyl isocyanate or via carbodiimide-mediated coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Peaks for the phthalazinone aromatic protons (δ 7.5–8.5 ppm), methylene bridge (δ ~4.5 ppm), and propyl chain (δ 0.9–1.6 ppm) .

- IR : Stretching vibrations for urea carbonyl (~1640–1680 cm⁻¹) and phthalazinone lactam (~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What solubility and formulation challenges arise in biological assays?

Methodological Answer: The compound’s poor aqueous solubility necessitates:

- Co-solvents : DMSO for stock solutions (≤1% v/v in assays) .

- Surfactants : Polysorbate-80 or cyclodextrins for in vivo studies.

- Salt formation : Explore hydrochloride or sodium salts to improve solubility .

Advanced Research Questions

Q. How can low yields in the alkylation step be optimized?

Methodological Answer: Low yields may stem from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Gradual heating (40–60°C) to avoid decomposition .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Solvent optimization : Switch from DMF to DMAc for better stability .

Analytical validation : Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How to resolve contradictory antimicrobial activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions:

- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) .

- Concentration gradients : Use MIC assays with serial dilutions (2–128 µg/mL) and positive controls (e.g., ciprofloxacin) .

- Biofilm vs. planktonic assays : Adjust protocols to account for biofilm-specific resistance .

Q. What strategies enable structure-activity relationship (SAR) studies for PARP inhibition?

Methodological Answer:

- Analog synthesis : Modify the propylurea chain (e.g., cyclopropyl or branched alkyl groups) and phthalazinone substituents (e.g., halogens, methoxy) .

- Enzymatic assays : Measure IC₅₀ against recombinant PARP-1/2 using NAD⁺ depletion assays .

- Molecular docking : Compare binding poses with known inhibitors (e.g., olaparib) using AutoDock Vina .

Q. How to address instability in aqueous buffers during pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.